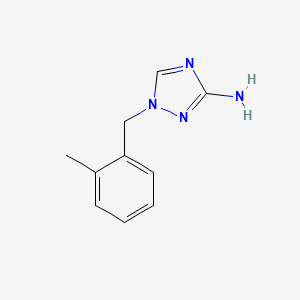

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine

Description

Chemical Classification and Structural Overview

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine represents a sophisticated example of nitrogen-containing heterocyclic chemistry, characterized by its distinctive structural features and molecular composition. The compound exhibits a molecular formula of C₁₀H₁₂N₄ with a molecular weight of 188.23 g/mol, establishing its position within the moderate molecular weight range of organic pharmaceuticals. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine, reflecting its systematic chemical classification.

The structural architecture of this compound incorporates a five-membered heterocyclic triazole ring system containing three nitrogen atoms and two carbon atoms, consistent with the general triazole framework. The triazole core exhibits substantial isomerism depending on the positioning of nitrogen atoms within the ring structure, with this particular compound belonging to the 1,2,4-triazole isomeric form where an interstitial carbon separates one nitrogen atom from the adjacent pair. The compound's Simplified Molecular Input Line Entry System representation appears as CC1=CC=CC=C1CN2C=NC(=N2)N, providing a linear notation of its molecular connectivity.

The chemical identity of this compound is further established through its Chemical Abstracts Service registry number 832740-49-5 and European Community number 800-735-4, facilitating its recognition within international chemical databases. The compound's International Chemical Identifier key OVXMGVHCYCVRGA-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| Chemical Abstracts Service Number | 832740-49-5 |

| European Community Number | 800-735-4 |

| International Chemical Identifier Key | OVXMGVHCYCVRGA-UHFFFAOYSA-N |

Historical Context in Triazole Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This historical milestone established the nomenclature and conceptual framework that would eventually encompass compounds like this compound. Following Bladin's discovery, triazole chemistry experienced gradual development that accelerated significantly with the establishment of several facile and convenient synthetic techniques, along with recognition of triazoles' versatile interactions with biological systems.

The progression of triazole research gained substantial momentum with the discovery of antifungal activities of azole derivatives in 1944 by Woolley. This breakthrough led to the invention of numerous therapeutically important compounds, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole, establishing triazoles as key chromophores with immense medicinal value. The development of these compounds demonstrated the potential for triazole-based structures to serve as scaffolds for drug development, providing historical precedent for the continued investigation of derivatives such as this compound.

Throughout the twentieth century, researchers recognized that triazole heterocyclic structures possess the ability to form numerous weak nonbond interactions with receptors and enzymes in biological systems. This inherent property established triazoles as attractive targets for scientists across multiple disciplines, including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences. The historical evolution of triazole chemistry has consistently demonstrated the versatility and potential of these compounds, creating a foundation upon which contemporary research on specific derivatives like this compound builds.

Recent developments in triazole chemistry have emphasized the importance of structural modifications and substituent patterns in determining biological activity. The emergence of multidrug-resistant pathogens and the need for novel therapeutic agents have driven continued research into triazole derivatives, with compounds featuring diverse substitution patterns receiving particular attention for their potential to overcome resistance mechanisms.

Significance in Heterocyclic Chemistry Research

Heterocyclic chemistry represents a fundamental pillar of organic chemistry with extensive historical significance and promising future prospects. The field encompasses compounds essential to life itself, including purine and pyrimidine bases that serve as building units of deoxyribonucleic acid and ribonucleic acid. Within this broader context, triazole compounds have emerged as particularly significant heterocycles that exhibit multidirectional biological activity, positioning them as crucial subjects for contemporary chemical research.

The significance of this compound within heterocyclic chemistry research stems from its representation of the 1,2,4-triazole class, which has demonstrated remarkable versatility in biological systems. These compounds act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capability, and aromatic nature. The five-membered heterocyclic ring containing three nitrogen atoms provides multiple sites for molecular recognition and binding interactions with target proteins and enzymes.

Research investigations have consistently demonstrated that triazole compounds possess energy-rich heterocyclic characteristics due to the presence of three nitrogen atoms, making them valuable scaffolds for drug development. The planar structure of triazoles, with all atoms in sp² hybridization, facilitates the delocalization of six pi electrons around the ring, generating aromatic character that enhances stability and biological activity. These structural features contribute to the formation of various non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities including anticancer, antituberculosis, antibacterial, and antiviral properties.

The contemporary relevance of triazole research, exemplified by compounds such as this compound, extends beyond traditional pharmaceutical applications to encompass agrochemistry and material chemistry. This diverse applicability reflects the fundamental importance of heterocyclic chemistry in addressing complex scientific challenges across multiple disciplines. Modern synthetic methodologies have facilitated the preparation of triazole derivatives with precisely controlled substitution patterns, enabling researchers to investigate structure-activity relationships and optimize compound properties for specific applications.

Position within the 1,2,4-Triazole Family of Compounds

The classification of this compound within the 1,2,4-triazole family reflects its structural organization and chemical properties relative to other triazole isomers. Triazoles exist in two substantial isomeric forms: 1,2,3-triazole (ν-triazole) and 1,2,4-triazole (s-triazole), distinguished by the positional arrangement of nitrogen atoms within the five-membered ring. The 1,2,4-triazole configuration, to which the target compound belongs, features an interstitial carbon atom that separates one nitrogen atom from the adjacent pair, creating distinct chemical and biological properties compared to the 1,2,3-isomer.

Within the 1,2,4-triazole family, the compound under investigation exhibits specific substitution patterns that influence its chemical behavior and potential applications. The presence of a 2-methylbenzyl group at the 1-position and an amino group at the 3-position creates a unique molecular architecture that distinguishes it from other family members. The 1,2,4-triazole ring system can exist in equilibrium between two tautomeric forms: 1H-form and 4H-form, with calculated energy differences supporting preference for the 1H over 4H tautomer.

The structural characteristics of this compound position it within a subset of 1,2,4-triazole derivatives that incorporate aromatic substituents. Research has demonstrated that the presence of benzyl groups can significantly influence the biological activity and pharmacological properties of triazole compounds, with the specific positioning of substituents affecting molecular interactions with target receptors. The methyl substitution on the benzyl ring at the ortho position may enhance lipophilicity and influence interactions with biological targets, potentially affecting the compound's distribution and activity profiles.

Comparative analysis within the 1,2,4-triazole family reveals that compounds with amino substitution at the 3-position represent an important structural class with diverse biological activities. The 1,2,4-triazole core has been incorporated into numerous therapeutically important agents, including itraconazole, posaconazole, voriconazole, ribavirin, rizatriptan, alprazolam, trazodone, letrozole, and anastrozole. This therapeutic precedent underscores the potential significance of novel derivatives such as this compound within the broader family of 1,2,4-triazole compounds.

| 1,2,4-Triazole Family Characteristics | Property Description |

|---|---|

| Ring System | Five-membered heterocycle with three nitrogen atoms |

| Tautomeric Forms | 1H-form (preferred) and 4H-form |

| Aromatic Character | Six pi electrons delocalized around the ring |

| Substitution Pattern | Variable at positions 1, 3, 4, and 5 |

| Biological Activity | Broad spectrum including antifungal, antibacterial, anticancer |

Recent developments in 1,2,4-triazole chemistry have emphasized the compound's utility as an amide bioisostere, with crystallographic evidence demonstrating that 1,2,4-triazole groups can replace amide functionalities in forming key hydrogen bonds with target proteins. This bioisosteric relationship expands the potential applications of compounds like this compound in medicinal chemistry, where amide bond mimicry represents a valuable strategy for drug design and optimization.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMGVHCYCVRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427104 | |

| Record name | 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-49-5 | |

| Record name | 1-[(2-Methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-benzyl)-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Pathway

A widely reported method involves cyclization of thiosemicarbazide intermediates. The synthesis begins with the formation of 1-substituted benzyl-1H-1,2,3-triazole-4-carbohydrazides, which react with isothiocyanates to yield thiosemicarbazides. Subsequent cyclization under basic conditions forms the 1,2,4-triazole ring.

- Step 1 : React methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate with hydrazine hydrate to form the carbohydrazide.

- Step 2 : Treat with phenyl isothiocyanate in ethanol to generate thiosemicarbazide.

- Step 3 : Cyclize using NaOH (10%) under reflux to yield the target compound.

Data Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Base | NaOH | 80–83 | |

| Temperature (°C) | Reflux | 83 | |

| Solvent | Ethanol | 80–85 |

One-Pot Multicomponent Synthesis

Amidines and Hydrazines

A scalable one-pot approach utilizes amidines, carboxylic acids, and hydrazines. This method, adapted from Castanedo et al., avoids intermediate isolation and improves atom economy.

- Step 1 : Couple 2-methylbenzylamine-derived amidine with a carboxylic acid (e.g., formic acid) using HATU.

- Step 2 : React the acylamidine intermediate with hydrazine under acidic conditions to form the triazole ring.

Key Advantages :

Data Table 2: Substrate Scope and Yields

| Amidine Substituent | Carboxylic Acid | Yield (%) |

|---|---|---|

| 2-Methylbenzyl | Formic acid | 78 |

| 2-Methylbenzyl | Acetic acid | 72 |

High-Pressure Ammonolysis of Formic Esters

Patent-Based Synthesis

A Chinese patent (CN105906575A) describes a high-pressure method using formic esters, hydrazine hydrate, and ammonium salts:

- Step 1 : React methyl formate, 85% hydrazine hydrate, and ammonium chloride at 120–130°C.

- Step 2 : Reflux the intermediate with ethanol to crystallize the product.

Key Features :

- Operates at lower temperatures (120–130°C) compared to traditional methods.

- Yields 84–90% with minimal byproducts.

Data Table 3: Comparative Analysis of Ammonium Salts

| Ammonium Salt | Yield (%) | Purity (%) |

|---|---|---|

| NH₄Cl | 90 | 99.2 |

| (NH₄)₂SO₄ | 84 | 98.5 |

Microwave-Assisted Cyclization

Accelerated Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from RSC Advances involves:

- Step 1 : React N-guanidinosuccinimide with 2-methylbenzylamine in acetonitrile.

- Step 2 : Irradiate at 170°C for 25 minutes.

Results :

Substitution Reactions on Pre-Formed Triazoles

Amination Strategies

Direct amination of 1-(2-methylbenzyl)-1H-1,2,4-triazole can be achieved via:

- Hofmann Degradation : Treat triazole-3-carboxamide with NaOCl/NaOH.

- Buchwald-Hartwig Coupling : Use Pd catalysts to introduce amines.

Challenges :

- Regioselectivity issues require careful optimization.

- Lower yields (50–60%) compared to cyclization methods.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed:

- Oxidized derivatives

- Reduced derivatives

- Substituted triazole compounds

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole scaffold is recognized for its antibacterial properties. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains. For instance:

- Synthesis and Activity : Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with modifications at the 5-position of the triazole ring have demonstrated significant antibacterial effects comparable to standard antibiotics like levofloxacin .

- Mechanism of Action : The antibacterial action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function as enzyme inhibitors in critical metabolic pathways .

Antifungal Applications

In addition to antibacterial properties, 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine has shown promise as an antifungal agent:

- Efficacy Against Fungi : Triazole compounds are widely used in treating fungal infections due to their ability to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism makes them effective against various pathogenic fungi .

- Clinical Relevance : The antifungal activity of triazoles has led to their incorporation into treatment regimens for conditions like candidiasis and aspergillosis, highlighting their importance in clinical settings .

Anticancer Properties

The compound also exhibits potential anticancer activities:

- Cytotoxicity Studies : Research has indicated that certain triazole derivatives can induce apoptosis in cancer cells. For example, studies have revealed that specific modifications to the triazole core enhance cytotoxic effects against cancer cell lines such as MKN-45 and HT-29 .

- Mechanistic Insights : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell growth and metastasis .

Other Biological Activities

Beyond antibacterial, antifungal, and anticancer properties, this compound demonstrates a range of other biological activities:

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antidiabetic Potential : There is emerging evidence that certain triazole derivatives may act as α-glucosidase inhibitors, potentially aiding in the management of type 2 diabetes by regulating blood glucose levels .

Case Studies

To illustrate the applications of this compound further, here are notable case studies:

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

- 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine

- 1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine

- 1-(2-Nitrobenzyl)-1H-1,2,4-triazol-3-amine

Comparison: 1-(2-Methylbenzyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets. These differences can make it more suitable for specific applications in research and industry.

Biological Activity

1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is a compound that has garnered attention due to its diverse biological activities. This article explores its potential applications in various fields, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The mechanisms of action and relevant case studies will also be discussed.

Chemical Structure and Synthesis

The compound belongs to the 1,2,4-triazole class, which is known for its versatile biological activities. The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds in the presence of suitable catalysts. This method allows for modifications that can enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated potent inhibitory effects. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent.

| Microbial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Similar to Penicillin |

| Escherichia coli | 64 | Comparable to Ampicillin |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through in vitro assays involving peripheral blood mononuclear cells (PBMCs). The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In a study where PBMCs were stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a decrease in TNF-α levels by approximately 50% compared to untreated controls.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 100 |

| IL-6 | 150 | 75 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

In a comparative study on different triazole derivatives, this compound showed enhanced antiproliferative activity:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 15 | More potent than Tamoxifen |

| A549 | 20 | Comparable to Cisplatin |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. The triazole ring structure allows for binding with enzymes and receptors involved in various biochemical pathways. For instance:

- Antimicrobial Action : Inhibition of key enzymes in bacterial cell wall synthesis.

- Anti-inflammatory Action : Modulation of NF-kB signaling pathways leading to reduced cytokine production.

- Anticancer Action : Induction of apoptosis through activation of caspases.

Case Studies

Several studies have documented the biological efficacy of this compound:

- Antimicrobial Study : A comprehensive evaluation demonstrated its effectiveness against resistant strains of bacteria.

- Inflammation Model : In vivo studies using murine models showed significant reduction in inflammation markers after administration.

- Cancer Research : Preclinical trials indicated promising results in tumor regression when combined with conventional chemotherapy agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine?

- Methodological Answer :

- 1H/13C NMR Spectroscopy : Analyze chemical shifts to confirm the triazole ring, methylbenzyl substituent, and amine group. For example, the triazole ring protons typically resonate between δ 7.5–8.5 ppm, while methyl groups appear near δ 2.3–2.5 ppm. Compare experimental data with computed values (e.g., PubChem entries) to validate purity .

- X-ray Crystallography : Resolve tautomeric forms and intermolecular interactions. Evidence from crystallographic studies of similar triazol-amines (e.g., dihedral angles between aromatic rings) can guide structural assignments .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 2-methylbenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃/NaOH) in polar aprotic solvents like DMF or acetonitrile. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to achieve yields >70% .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes) and improve yield (up to 90%) by enhancing reaction kinetics under controlled microwave irradiation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer :

- Purification Strategies : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound. Monitor byproducts via LC-MS or TLC .

- Reaction Monitoring : Employ in situ FTIR or HPLC to track intermediate formation and adjust stoichiometry/reactant ratios dynamically .

Q. What in vitro assays are suitable for evaluating the antifungal activity of this compound?

- Methodological Answer :

- Broth Microdilution Assay : Test against Candida albicans or Aspergillus fumigatus using RPMI-1640 medium. Determine minimum inhibitory concentrations (MICs) by measuring growth inhibition at 24–48 hrs. Compare with fluconazole as a positive control .

- Time-Kill Kinetics : Assess fungicidal vs. fungistatic effects by quantifying colony-forming units (CFUs) over time .

Q. How can computational modeling aid in predicting the enzyme inhibitory activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target enzymes (e.g., CYP51 in fungal sterol biosynthesis). Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR Studies : Correlate structural descriptors (e.g., logP, H-bond donors) with inhibitory potency using datasets from analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

Q. What protocols ensure safe handling and disposal of waste containing this compound?

- Methodological Answer :

- Waste Segregation : Collect aqueous and organic waste separately in labeled containers. Neutralize acidic/basic residues before disposal .

- Professional Disposal : Partner with certified waste management firms for incineration or chemical degradation to prevent environmental release .

Specialized Applications

Q. How is this compound utilized in coordination chemistry for material science applications?

- Methodological Answer :

- Ligand Design : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes. Characterize using UV-Vis (λmax shifts) and cyclic voltammetry to assess redox properties. Applications include catalysis or luminescent materials .

- MOF Synthesis : Incorporate into metal-organic frameworks (MOFs) via solvothermal methods. Analyze porosity via BET surface area measurements .

Q. What analytical techniques resolve tautomeric equilibria in triazol-amine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.